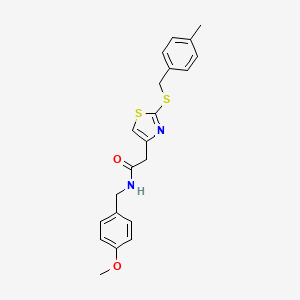
N-(4-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H22N2O2S2 and its molecular weight is 398.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on existing research findings.
Structural Characteristics
The compound features a thiazole ring, which is known for its role in various biological activities. The presence of methoxy and methylbenzyl groups enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C20H20N2O2S2 |
| Molecular Weight | 368.5 g/mol |
| CAS Number | 941982-13-4 |
Target Interaction
This compound exhibits significant inhibitory activity against various cancer cell lines. The mechanism primarily involves the inhibition of tubulin polymerization, which is crucial for mitosis. By binding to the colchicine site on tubulin, the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
The compound's ability to induce apoptosis has been linked to the activation of caspases, which are essential for programmed cell death. Studies have shown that derivatives of thiazole can influence pathways involving reactive oxygen species (ROS), further promoting apoptotic processes in tumor cells .
Anticancer Activity
Research indicates that this compound has potent anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, including A549 (lung cancer) and C6 (glioma), with IC50 values indicating significant cytotoxicity . The compound's structural modifications enhance its activity against multidrug-resistant (MDR) cancer cells, showcasing its potential as a lead compound in drug development.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown antimicrobial effects against various bacterial and fungal strains. Its effectiveness as an antimicrobial agent suggests potential applications in treating infections, particularly those resistant to conventional antibiotics .
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer activity of thiazole derivatives, including this compound, using MTT assays and flow cytometry. Results indicated that the compound effectively induced apoptosis in A549 cells through caspase activation .
- Microtubule Disruption : Another research highlighted the compound's ability to bind to tubulin and inhibit polymerization. This action resulted in G(2)/M phase arrest in cancer cells, demonstrating the compound's potential as a microtubule-targeting agent .
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S2/c1-15-3-5-17(6-4-15)13-26-21-23-18(14-27-21)11-20(24)22-12-16-7-9-19(25-2)10-8-16/h3-10,14H,11-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSOFLKEONLHKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














